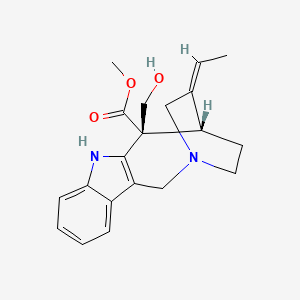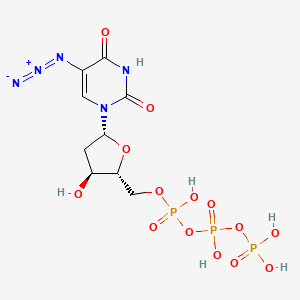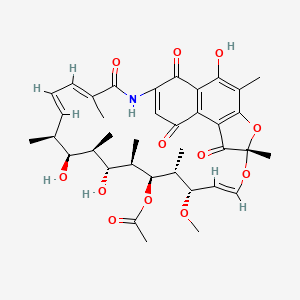
Acid phosphatase
Overview
Description
Acid phosphatase is an enzyme that catalyzes the hydrolysis of phosphate monoesters, releasing inorganic phosphate and an alcohol. It is found in various tissues, including the prostate gland, liver, spleen, and red blood cells. This enzyme functions optimally at an acidic pH and plays a crucial role in several biological processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue .
Mechanism of Action
Target of Action
Acid phosphatase (AP) is a ubiquitous enzyme found in various organisms, including plants, animals, and lower organisms like bacteria and fungi . It primarily targets phosphate monoesters, catalyzing their hydrolysis in acidic conditions . The enzyme is present in many tissues, including erythrocytes, prostatic tissue, spleen, and kidney .
Mode of Action
AP operates by freeing attached phosphoryl groups from other molecules during digestion . It can be further classified as a phosphomonoesterase . The enzyme catalyzes the hydrolysis of phosphate monoesters in acidic conditions, resulting in the formation of an alcohol and a phosphate . Some members of the AP family are metallohydrolases, having two heterovalent metal ions in the catalytic center .
Biochemical Pathways
AP plays a significant role in various metabolic processes. In plants, it acts as a phosphate (Pi) scavenger, mobilizing Pi mostly during growth or under stressed conditions like drought and Pi deprivation . In mammals, it is involved in signaling pathways and bone remodeling . The enzyme is crucial for life, being a key constituent of nucleic acids, ATP, phospholipids, etc., and plays a critical role in cell structure and functions, including energy metabolism, metabolic pathways, and signal transduction .
Pharmacokinetics
It is known that the enzyme is stored in lysosomes and functions when these fuse with endosomes, which are acidified while they function . This suggests that the enzyme’s activity and bioavailability may be influenced by intracellular pH and other cellular conditions.
Result of Action
The action of AP results in the liberation of phosphate from phosphate monoesters . This process is essential for various biological functions, including energy metabolism and signal transduction . Elevated levels of AP in the blood may indicate the presence of certain medical conditions, such as prostate cancer or Paget’s disease of bone .
Action Environment
The activity of AP is influenced by the pH of its environment. It shows optimal activity at a pH between 3 and 6 . Acid phosphomonoesterase activity generally prevails in acidic soils, whereas alkaline phosphomonoesterase activity prevails in alkaline soils . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AP.
Biochemical Analysis
Biochemical Properties
Acid phosphatase functions as a hydrolase, facilitating the cleavage of phosphate esters to produce an alcohol and inorganic phosphate . This hydrolytic activity is optimal in acidic conditions, typically within a pH range of 4 to 7 . The enzyme interacts with several biomolecules, including phosphate monoesters and anhydrides, to release phosphate ions . In plants, this compound aids in phosphate remobilization and acquisition from the soil . In mammals, it is involved in bone remodeling and immune response .
Cellular Effects
This compound influences various cellular processes, including the breakdown of proteins and other molecules, regulation of cellular signaling pathways, and formation of bone tissue . In lysosomes, this compound aids in the hydrolysis of phosphoric esters and anhydrides, contributing to the degradation of waste materials and damaged cellular components . It also plays a role in the primary immune response and bone resorption .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of phosphate monoesters. The enzyme catalyzes this reaction by forming a phospho-histidine intermediate through the nucleophilic attack of an active site histidine on the phosphate group of the substrate . This reaction follows a concerted SN2 mechanism, resulting in the release of an alcohol molecule . This compound also interacts with various biomolecules, including proteins and lipids, to regulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can vary over time. The enzyme is known to be unstable and should be transported to the laboratory rapidly to maintain its activity . Long-term studies have shown that this compound can degrade over time, affecting its ability to hydrolyze phosphate esters . In vitro and in vivo studies have also observed changes in cellular function due to the degradation of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the enzyme plays a beneficial role in bone remodeling and immune response . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the enzyme’s activity is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phosphate metabolism and signal transduction . The enzyme interacts with phosphate monoesters and anhydrides to release phosphate ions, which are then utilized in various cellular processes . In plants, this compound aids in the mobilization of phosphate from organic compounds in the soil . In mammals, it plays a role in bone resorption and immune response .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In plants, the enzyme is localized in the cell walls and plays a role in phosphate mobilization . In animals, this compound is stored in lysosomes and functions when these fuse with endosomes . The enzyme’s distribution is regulated by specific transporters and binding proteins, ensuring its proper localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound varies depending on the organism and tissue type. In plants, the enzyme is often found in the cell walls and vacuoles . In animals, this compound is localized in lysosomes, Golgi bodies, and the cytosol . The enzyme’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid phosphatase can be synthesized using various methods. One common approach involves the hydrolysis of alpha-naphthylphosphate, which liberates alpha-naphthol and phosphate. The alpha-naphthol is then coupled with diazotized 4-chloro-2-methylbenzene (Fast Red TR) to form a diazo dye . The reaction conditions typically involve an acidic environment with a pH around 5.3 and temperatures around 20°C .
Industrial Production Methods: In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding this compound is inserted into a suitable host organism, such as Escherichia coli, which then expresses the enzyme. The enzyme is subsequently purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: Acid phosphatase primarily undergoes hydrolysis reactions, where it catalyzes the cleavage of phosphate monoesters into inorganic phosphate and an alcohol . This reaction occurs optimally at an acidic pH (below 7) .
Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound typically requires water as a reagent and an acidic environment. The enzyme’s activity is often measured using substrates like alpha-naphthylphosphate .
Major Products: The primary products of the hydrolysis reaction catalyzed by this compound are inorganic phosphate and an alcohol .
Scientific Research Applications
Acid phosphatase has a wide range of applications in scientific research:
Chemistry:
Biology:
- Plays a role in the mobilization of phosphate in plants, especially under nutrient-deficient conditions .
- Involved in the regulation of cellular signaling pathways and bone remodeling in mammals .
Medicine:
- Used as a diagnostic marker for prostate cancer and other conditions affecting the prostate gland .
- Monitored in patients receiving treatment for conditions like Paget’s disease of bone, Gaucher disease, and hepatitis .
Industry:
Comparison with Similar Compounds
Alkaline Phosphatase: Functions optimally at an alkaline pH and catalyzes similar hydrolysis reactions.
Purple Acid Phosphatase: Contains a characteristic purple color due to the presence of iron and is involved in bone resorption and other physiological processes.
Uniqueness of this compound:
- Functions optimally in acidic conditions, unlike alkaline phosphatase, which requires an alkaline environment .
- Plays a significant role in the diagnosis and treatment of prostate cancer, which is not a primary function of other phosphatases .
This compound is a versatile enzyme with significant roles in various biological processes and applications in scientific research, medicine, and industry. Its unique properties and functions make it a valuable tool in multiple fields.
Properties
IUPAC Name |
1-prop-2-ynoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWLCBFPRFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009098 | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Uteroferrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9001-77-8 | |
| Record name | Acid phosphatase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphatase, acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)

![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)





